molecular formula C23H30N4O4 B2980181 N-(2-morpholin-4-ylethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872861-11-5

N-(2-morpholin-4-ylethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No.: B2980181
CAS No.: 872861-11-5
M. Wt: 426.517
InChI Key: RBOTXTDTXPWFRH-UHFFFAOYSA-N
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Description

N-(2-morpholin-4-ylethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a synthetically complex organic compound designed for advanced pharmaceutical and medicinal chemistry research. Its molecular structure incorporates multiple pharmacologically significant motifs, including a morpholine ring, a piperidine unit, and an indole core, which are frequently investigated for their diverse biological activities. The simultaneous presence of these features makes this acetamide derivative a valuable scaffold for exploring structure-activity relationships (SAR) in drug discovery. Compounds with morpholine and piperidine substructures are commonly studied for their potential interactions with the central nervous system. For instance, research on other synthetic molecules featuring the N-(2-morpholin-4-ylethyl)acetamide group has demonstrated high affinity and selectivity for sigma-1 receptors, indicating potential for central nervous system (CNS) drug development . Furthermore, indole-based acetamide derivatives represent a significant area of investigation in medicinal chemistry, often serving as key structures in the search for new therapeutic agents . This compound is provided as a high-purity chemical tool for research applications, which may include use as a synthetic intermediate, a building block for creating compound libraries, or a lead structure in biological screening campaigns. It is intended for in vitro analysis and experimental purposes within a controlled laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers should handle all chemicals appropriately and in accordance with their institution's safety protocols.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4/c28-21(26-9-4-1-5-10-26)17-27-16-19(18-6-2-3-7-20(18)27)22(29)23(30)24-8-11-25-12-14-31-15-13-25/h2-3,6-7,16H,1,4-5,8-15,17H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOTXTDTXPWFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-morpholin-4-ylethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a morpholine and piperidine moiety, contributing to its unique pharmacological profile. Its molecular formula is C19H24N4O3C_{19}H_{24}N_{4}O_{3}, with a molecular weight of approximately 364.42 g/mol. The structural components include:

  • Morpholine Group : Enhances solubility and bioavailability.
  • Indole Moiety : Associated with various biological activities including anti-cancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that similar compounds often exhibit:

  • Enzyme Inhibition : Compounds with indole structures have been shown to inhibit various enzymes, impacting cellular pathways.
  • Receptor Binding : The morpholine and piperidine groups may facilitate binding to neurotransmitter receptors, potentially influencing neurological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds structurally similar to this compound. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.

Compound NameTarget BacteriaInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
Compound CP. mirabilis18

Anticancer Activity

There is emerging evidence suggesting that compounds with similar structural features may exhibit anticancer properties by inducing apoptosis in cancer cells. For example, studies have shown:

  • Cell Line Testing : Compounds were tested on various cancer cell lines, including breast and lung cancer cells.
  • Mechanism of Action : Induction of apoptosis through mitochondrial pathways has been observed.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various morpholine derivatives, including N-(2-morpholin-4-ylethyl)-2-oxo derivatives against resistant strains of bacteria. Results indicated significant activity against Staphylococcus aureus, showcasing the compound's potential as an antimicrobial agent .

Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of indole-based compounds in vitro. The study reported that compounds similar to N-(2-morpholin-4-ylethyl)-2-oxo exhibited cytotoxic effects on human cancer cell lines by disrupting cell cycle progression .

Comparison with Similar Compounds

N-(4-chlorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide

  • Molecular Weight : 442.0
  • Key Features : Replaces the morpholin-4-yl-ethyl group with a sulfanyl linker and a 4-chlorophenyl substituent.
  • Activity : While biological data are unavailable, the sulfanyl group may enhance metabolic stability compared to the oxygen-based linker in the target compound .

2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide

  • Molecular Weight : 347 (M+H)
  • Key Features : Contains a 4-isopropylphenyl group and acetylated morpholin-2-one core.
  • Activity : Demonstrated potent antifungal activity (MIC = 0.03–0.5 μg/mL against Candida spp.), suggesting the morpholin-2-one core is critical for antifungal efficacy .

Indole-3-yl Acetamide Derivatives

N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26)

  • Molecular Weight : ~450 (estimated)
  • Key Features: Triazinoindole core with a bromophenyl substituent.
  • Activity: No explicit data, but high purity (>95%) indicates synthetic feasibility for structure-activity relationship (SAR) studies .

N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide

  • Molecular Weight : ~400 (estimated)
  • Key Features : Fluoro-biphenyl group replaces the morpholine/piperidine systems.
  • Activity : Fluorine’s electron-withdrawing effects may enhance membrane permeability compared to the target compound’s heterocycles .

Hybrid Scaffolds

2-{1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}-2-oxo-N-(pyridin-4-yl)acetamide

  • Molecular Weight : 406.3
  • Key Features : 4-Chlorobenzyl and pyridinyl substituents.
  • Activity : Pyridine’s hydrogen-bonding capacity could modulate target affinity differently than morpholine/piperidine .

Key Research Findings and Data Tables

Table 1. Structural and Functional Comparison of Selected Analogs

Compound Name Molecular Weight Core Scaffold Key Substituents Biological Activity Reference
Target Compound 485.5 Indole-acetamide Morpholin-4-yl ethyl, Piperidin-1-yl ethyl Antifungal (assumed)
N-(4-chlorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide 442.0 Indole-acetamide Sulfanyl, 4-chlorophenyl Unknown
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide 347 (M+H) Morpholin-2-one-acetamide Acetyl, 4-isopropylphenyl Antifungal (MIC 0.03–0.5 μg/mL)
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide ~450 Triazinoindole-acetamide Bromophenyl High purity (>95%)

Critical Analysis of Structural Variations

  • Morpholine vs. Piperidine : Morpholine’s oxygen atom may improve solubility, while piperidine’s flexibility could enhance target binding .
  • Linker Optimization : Sulfanyl (Compound 26) vs. carbonyl (target compound) linkers demonstrate trade-offs between stability and reactivity .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC to adjust reagent equivalents.
  • Use anhydrous conditions to avoid hydrolysis of morpholine/piperidine intermediates .

Advanced Synthesis: How can researchers address low yields during the acylation of morpholine intermediates?

Answer:
Low yields in acylation often stem from steric hindrance or incomplete activation . Strategies include:

  • Double activation : Use coupling agents like HATU with DIPEA to enhance reactivity of carboxylic acid intermediates .
  • Temperature control : Stirring at 0°C during acyl chloride formation reduces side reactions .
  • Reagent stoichiometry : Excess acyl chloride (1.5–2 eq.) with gradual addition improves conversion .

Data Insight : In , repeating Na₂CO₃ and acetyl chloride addition increased yield from 40% to 58%.

Basic Characterization: Which spectroscopic methods are essential for confirming the compound’s structure?

Answer:

  • ¹H/¹³C NMR : Key signals include morpholine protons (δ 3.3–4.1 ppm), indole aromatic protons (δ 7.1–7.7 ppm), and carbonyl carbons (δ 168–170 ppm) .
  • Mass Spectrometry : ESI/APCI(+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 347) .
  • X-ray Crystallography : Resolves stereochemistry of the indole-piperidine moiety .

Example : In -ADEQUATE NMR confirmed spatial proximity of indole and acetamide groups.

Advanced Analytical: How to resolve discrepancies in NMR data interpretation for complex intermediates?

Answer:

  • 2D NMR : Use HSQC and HMBC to assign overlapping signals (e.g., morpholine vs. piperidine protons) .
  • Variable Temperature NMR : Reduces signal broadening caused by conformational exchange in morpholine rings .
  • Comparative Analysis : Cross-reference with analogs (e.g., substituent effects on chemical shifts in vs. 9).

Bioactivity Evaluation: How to design in vitro assays to assess antifungal activity?

Answer:

  • Strain Selection : Test against Candida albicans and Aspergillus fumigatus using CLSI guidelines .
  • MIC Determination : Use broth microdilution (0.5–64 µg/mL) with amphotericin B as a positive control .
  • Mechanistic Studies : Perform ergosterol binding assays or measure reactive oxygen species (ROS) to identify antifungal targets .

Data from : Derivatives showed MIC₉₀ values of 4–16 µg/mL against C. albicans.

Mechanistic Studies: What computational methods predict interactions with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to fungal CYP51 or tubulin (based on indole-acetamide scaffolds) .
  • MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) .
  • QSAR Models : Correlate substituent electronegativity (e.g., morpholine vs. piperidine) with bioactivity .

Data Contradictions: How to analyze conflicting bioactivity results across studies?

Answer:

  • Source Evaluation : Verify strain-specific resistance (e.g., C. albicans vs. C. glabrata) and assay protocols .
  • Structural Comparisons : Check for substituent variations (e.g., 4-isopropylphenyl vs. 4-fluorophenyl) that alter logP and membrane permeability .
  • Statistical Validation : Use ANOVA to assess significance of differences in IC₅₀ values between studies.

Advanced Purification: What chromatographic techniques improve purity of polar intermediates?

Answer:

  • Reverse-Phase HPLC : Use C18 columns with acetonitrile/water gradients (5–95% over 30 min) for polar acetamides .
  • Ion-Pair Chromatography : Add 0.1% TFA to resolve charged morpholine derivatives .
  • Preparative TLC : Optimize mobile phase (e.g., CH₂Cl₂:MeOH 9:1) for small-scale purification .

Yield Data : achieved 58% yield after silica gel chromatography and recrystallization.

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